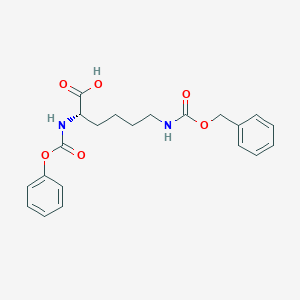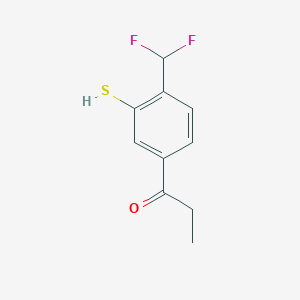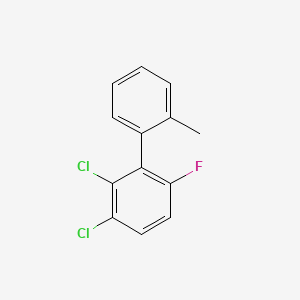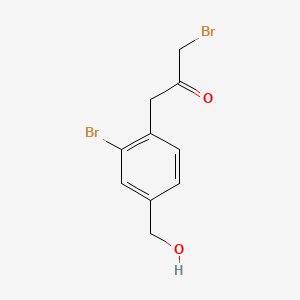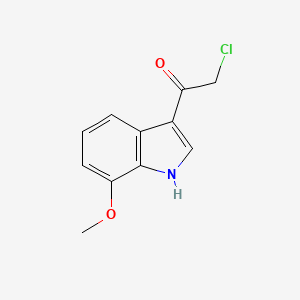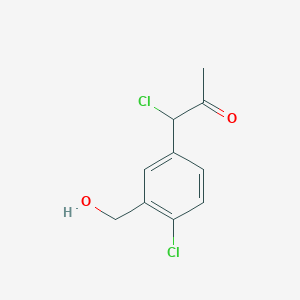
1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound, followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the chloro groups, resulting in a more simplified structure.
Substitution: The chloro groups can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated alcohol.
Scientific Research Applications
1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-Chloro-1-(4-chlorophenyl)propan-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-Chloro-1-(4-hydroxyphenyl)propan-2-one: Contains a hydroxyl group instead of a hydroxymethyl group, affecting its chemical behavior and biological activity.
Uniqueness: 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-chloro-1-[4-chloro-3-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(14)10(12)7-2-3-9(11)8(4-7)5-13/h2-4,10,13H,5H2,1H3 |
InChI Key |
VTMSZUOISCVRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




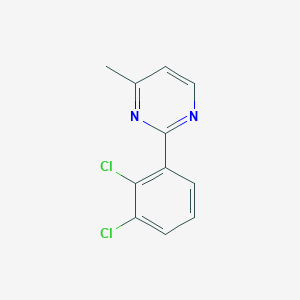

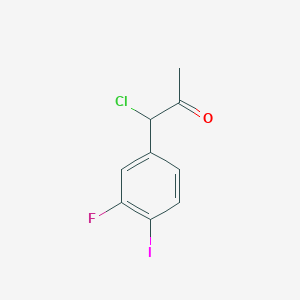
![[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14040010.png)
